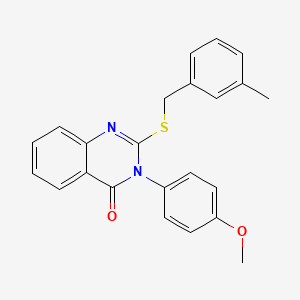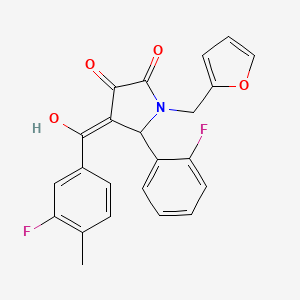
3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-甲氧基苯基)-2-((3-甲基苄基)硫)喹唑啉-4(3H)-酮是一种复杂的的有机化合物,属于喹唑啉酮类。该化合物以其独特的结构为特征,包括喹唑啉酮核心、甲氧基苯基基团和甲基苄基硫取代基。由于其潜在的生物学和化学性质,它在科学研究的各个领域引起了关注。
准备方法
合成路线和反应条件
3-(4-甲氧基苯基)-2-((3-甲基苄基)硫)喹唑啉-4(3H)-酮的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括:
喹唑啉酮核心的形成: 该步骤涉及在酸性或碱性条件下,用甲酰胺或其衍生物环化邻氨基苯甲酸衍生物以形成喹唑啉酮核心。
甲氧基苯基基团的引入: 甲氧基苯基基团可以通过亲电芳香取代反应引入,使用试剂如甲氧基苯和合适的催化剂。
甲基苄基硫基团的连接: 最后一步涉及亲核取代反应,其中喹唑啉酮核心在碱(如氢化钠或碳酸钾)的存在下与3-甲基苄基硫醇反应。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成系统以及严格的质量控制措施,以确保高产率和纯度。
化学反应分析
反应类型
3-(4-甲氧基苯基)-2-((3-甲基苄基)硫)喹唑啉-4(3H)-酮可以发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成亚砜或砜。
还原: 还原反应可以使用还原剂(如氢化锂铝或硼氢化钠)进行,可能还原喹唑啉酮核心或硫醚键。
取代: 该化合物可以参与亲核或亲电取代反应,其中甲氧基或甲基苄基硫基团可以被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢、乙酸。
还原: 氢化锂铝、硼氢化钠、乙醇。
取代: 卤化剂、亲核试剂、碱(如氢化钠或碳酸钾)。
主要产物
氧化: 亚砜、砜。
还原: 还原的喹唑啉酮衍生物。
取代: 各种取代的喹唑啉酮衍生物。
科学研究应用
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎特性。
医药: 由于其与各种生物靶标相互作用的能力,探索其作为潜在治疗剂的可能性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-甲氧基苯基)-2-((3-甲基苄基)硫)喹唑啉-4(3H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或调节参与关键生物过程的酶的活性。
与受体相互作用: 与细胞受体结合并影响信号转导途径。
调节基因表达: 影响与炎症、细胞增殖和凋亡相关的基因的表达。
相似化合物的比较
3-(4-甲氧基苯基)-2-((3-甲基苄基)硫)喹唑啉-4(3H)-酮可以与其他喹唑啉酮衍生物进行比较,例如:
3-(4-甲氧基苯基)-2-((3-甲基苯基)硫)喹唑啉-4(3H)-酮: 结构相似,但在硫醚键上具有不同的取代基。
3-(4-甲氧基苯基)-2-((3-氯苄基)硫)喹唑啉-4(3H)-酮: 含有氯苄基基团而不是甲基苄基基团。
3-(4-甲氧基苯基)-2-((3-硝基苄基)硫)喹唑啉-4(3H)-酮: 具有硝基苄基基团,这可能会赋予不同的化学和生物学性质。
属性
CAS 编号 |
763136-92-1 |
|---|---|
分子式 |
C23H20N2O2S |
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2S/c1-16-6-5-7-17(14-16)15-28-23-24-21-9-4-3-8-20(21)22(26)25(23)18-10-12-19(27-2)13-11-18/h3-14H,15H2,1-2H3 |
InChI 键 |
YPRMXZAZUUYLSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)



![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024010.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024024.png)
![3-((5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024027.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)

![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)

